(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.
Mechanism of Action
Target of Action
It is a derivative of tyrosine , an amino acid that plays a crucial role in protein synthesis and can influence the secretion of anabolic hormones .
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to the compound’s interaction with its targets.
Biochemical Pathways
As a derivative of tyrosine, it may be involved in the tyrosine metabolic pathway and potentially influence the synthesis of proteins and hormones .
Result of Action
As an amino acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .
Action Environment
It is known that the compound is used in scientific research or drug declaration , suggesting that its action may be influenced by laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Oxidation and Reduction: Mild oxidizing or reducing agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and other functionalized derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other organic transformations.
Uniqueness
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific structure and reactivity. The presence of the methyl ester group provides additional functionality, making it a versatile intermediate in organic synthesis. Its stability and ease of deprotection further enhance its utility in various chemical and biological applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427337 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77087-60-6 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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